2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide
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Overview
Description
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide is a complex organic compound that features a 1,2,4-triazole ring and a benzothiazole ring. These structures are known for their significant biological activities and are often used in medicinal chemistry for the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide involves multiple steps. Initially, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is S-alkylated using a halogenated acetal and cesium carbonate. This is followed by acetal deprotection using formic acid (98%) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions can occur at the triazole ring, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and strong bases like sodium hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced triazole derivatives.
Scientific Research Applications
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring is known to form hydrogen bonds with biological targets, enhancing its binding affinity. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. These interactions lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-4H-1,2,4-triazole: Shares the triazole ring structure but lacks the benzothiazole moiety.
Benzothiazole derivatives: Similar in structure but may have different substituents on the benzothiazole ring.
Triazole-thiol derivatives: Compounds with similar triazole-thiol structures but different alkylation patterns.
Uniqueness
The uniqueness of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide lies in its combined triazole and benzothiazole rings, which confer a unique set of biological activities and chemical reactivity .
Properties
Molecular Formula |
C25H21N5OS3 |
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Molecular Weight |
503.7 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)acetamide |
InChI |
InChI=1S/C25H21N5OS3/c1-2-32-25-27-20-14-13-18(15-21(20)34-25)26-22(31)16-33-24-29-28-23(17-9-5-3-6-10-17)30(24)19-11-7-4-8-12-19/h3-15H,2,16H2,1H3,(H,26,31) |
InChI Key |
QFBPRKUSYXAXRR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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